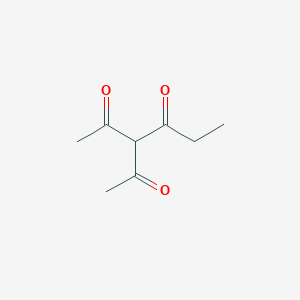

3-Acetylhexane-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3-acetylhexane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3/c1-4-7(11)8(5(2)9)6(3)10/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXKPWYFCOJJMFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C(C(=O)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-Acetylpentane-2,4-dione

Disclaimer: The user request specified "3-Acetylhexane-2,4-dione." However, this is an ambiguous chemical name with limited information available in scientific literature. It is highly probable that the intended compound was 3-acetylpentane-2,4-dione , a well-documented β-triketone also known as triacetylmethane . This guide will focus on the synthesis and characterization of this compound.

Introduction

3-Acetylpentane-2,4-dione, also known as triacetylmethane, is a prototypical β-tricarbonyl compound.[1] This class of molecules is distinguished by a central carbon atom bonded to three carbonyl groups, which imparts unique chemical properties. A key characteristic of triacetylmethane is its existence in a tautomeric equilibrium between the triketo form and a more stable enol form, 3-(1-hydroxyethylidene)-2,4-pentanedione. This equilibrium is influenced by the solvent and is crucial to its reactivity.[1] The compound serves as a versatile building block in organic synthesis and as a ligand in coordination chemistry, owing to its ability to form stable metal complexes.[1][2]

Synthesis of 3-Acetylpentane-2,4-dione

The synthesis of 3-acetylpentane-2,4-dione is typically achieved through the C-acylation of pentane-2,4-dione (acetylacetone). Various methods have been developed, often involving the formation of an acetylacetone enolate followed by reaction with an acetylating agent. The choice of metal cation in the enolate can influence the regioselectivity of the reaction, with magnesium favoring C-acylation.

One of the most effective reported methods involves the acylation of the thallous salt of acetylacetone, which suppresses transacylation and leads to high yields.[1]

Experimental Protocol: Acylation of Thallium(I) Acetylacetonate

This protocol is adapted from a high-yield synthesis procedure.[3]

Materials and Reagents:

-

Thallium(I) salt of acetylacetone

-

Tetrahydrofuran (THF), dry

-

Acetyl fluoride, gaseous

-

Nitrogen gas

-

Celite

Procedure:

-

Suspend 30.0 g (0.1 mole) of the thallous salt of acetylacetone in 150 ml of dry tetrahydrofuran in a reaction flask under a nitrogen atmosphere.

-

Bubble gaseous acetyl fluoride through the suspension at a rate of 3.0 cc/minute for a total duration of 30 minutes.

-

After the reaction is complete, filter the mixture through Celite to remove solid byproducts.

-

Concentrate the resulting solution under reduced pressure to remove the solvent.

-

Distill the residue under vacuum (b.p. 90°-95°C at 1.0 mmHg) to yield pure 3-acetylpentane-2,4-dione.[3]

Expected Yield: 13.5 g (96%)[3]

Molecular Structure and Properties

3-Acetylpentane-2,4-dione is a clear yellow liquid at room temperature.[2] It exhibits significant keto-enol tautomerism, with the enol form being predominant in many conditions due to the formation of a stable intramolecular hydrogen bond.

Table 1: Physical and Chemical Properties of 3-Acetylpentane-2,4-dione

| Property | Value | Reference(s) |

| CAS Number | 815-68-9 | [3][4] |

| Molecular Formula | C₇H₁₀O₃ | [2][4] |

| Molecular Weight | 142.15 g/mol | [2][4] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 203.5 °C (at 760 mmHg)96–97 °C (at 15 mmHg) | [3][4] |

| Density | 1.066 g/mL at 25 °C | [3] |

| Refractive Index (n²⁰/D) | 1.487 | [3] |

Characterization Data

The characterization of 3-acetylpentane-2,4-dione relies on standard spectroscopic techniques. The data reflects the dominant enol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the keto-enol tautomerism, the NMR spectra can show signals for both forms, although the enol form typically predominates. The proton NMR is characterized by the absence of a methine proton signal and the presence of an enolic hydroxyl proton, alongside signals for the non-equivalent methyl groups.

Table 2: ¹H and ¹³C NMR Spectral Data for 3-Acetylpentane-2,4-dione (Predicted)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Assignment |

| ~17.0 (s, 1H) | Enolic OH |

| ~2.5 (s, 3H) | C(O)CH₃ |

| ~2.3 (s, 6H) | =C(OH)CH₃, C(O)CH₃ |

Note: These are predicted values based on typical chemical shifts for β-triketones. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum is a powerful tool for identifying the functional groups present and confirming the enol structure. The most notable feature is the broad O-H stretch, indicative of strong intramolecular hydrogen bonding, and the characteristic carbonyl absorptions.

Table 3: Characteristic IR Absorption Bands for 3-Acetylpentane-2,4-dione

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-2400 | Broad, Strong | O-H stretch (intramolecular hydrogen bond) |

| ~1720 | Strong | C=O stretch (unconjugated acetyl group) |

| ~1600 | Strong | C=O stretch (conjugated) / C=C stretch (enol) |

| ~1420 | Medium | C-H bend (methyl) |

| ~1250 | Strong | C-O stretch |

Note: These are characteristic ranges. The strong intramolecular hydrogen bond significantly broadens the O-H stretch and shifts it to a lower frequency.[1]

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information on the molecular weight and fragmentation pattern, which serves as a molecular fingerprint. The fragmentation of 3-acetylpentane-2,4-dione is dominated by the cleavage of the acetyl groups.

Table 4: Major Fragments in the Mass Spectrum of 3-Acetylpentane-2,4-dione

| m/z | Proposed Fragment Ion | Interpretation |

| 142 | [C₇H₁₀O₃]⁺• | Molecular Ion (M⁺•) |

| 127 | [M - CH₃]⁺ | Loss of a methyl radical |

| 99 | [M - CH₃CO]⁺ | Loss of an acetyl radical |

| 43 | [CH₃CO]⁺ | Acetyl cation (base peak) |

Data interpreted from NIST Mass Spectrometry Data Center and PubChem.[1]

Visualized Workflows

The following diagrams illustrate the synthesis and characterization workflows for 3-acetylpentane-2,4-dione.

Caption: Synthesis workflow for 3-Acetylpentane-2,4-dione.

Caption: Characterization workflow for 3-Acetylpentane-2,4-dione.

References

An In-Depth Technical Guide to 3-Acetylhexane-2,4-dione: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Acetylhexane-2,4-dione is a triketone of significant interest in synthetic chemistry and drug discovery due to its versatile chemical scaffold. This document provides a comprehensive overview of its chemical properties, structural features, and relevant experimental considerations. The information presented herein is intended to serve as a foundational resource for researchers engaged in the study and application of this compound.

Chemical Properties and Structure

This compound, a derivative of hexane-2,4-dione, possesses a unique molecular architecture characterized by three carbonyl groups. This arrangement imparts distinct chemical reactivity and potential for tautomerism. A summary of its key identifiers and properties is provided in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | J-GLOBAL[1] |

| CAS Number | 17448-88-3 | BLD Pharm[2] |

| Molecular Formula | C₈H₁₂O₃ | BLD Pharm[2] |

| Molecular Weight | 156.18 g/mol | BLD Pharm[2] |

| SMILES | CCC(=O)C(C(=O)C)C(=O)C | J-GLOBAL[3] |

| InChI Key | HXKPWYFCOJJMFL-UHFFFAOYSA-N | J-GLOBAL[3] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available |

Structural Elucidation and Tautomerism

The structure of this compound features a central carbon atom substituted with an acetyl group and flanked by two other carbonyl moieties. This β,β'-triketone system is prone to keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of the triketo form and various enol forms.

The presence of multiple carbonyl groups allows for the formation of several potential enol tautomers, which can be stabilized by intramolecular hydrogen bonding. The equilibrium position between the tautomers is influenced by factors such as the solvent, temperature, and pH. While specific studies on the tautomeric equilibrium of this compound are not prevalent, research on related triketones suggests that the enolic forms often play a crucial role in their chemical reactivity and biological activity.

Caption: Keto-enol tautomerism of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in readily available literature. However, general methods for the synthesis of β-diketones and β-triketones can be adapted.

Synthesis

A plausible synthetic route for this compound involves the acylation of a β-diketone. A common method is the Claisen condensation, which utilizes a ketone and an ester in the presence of a strong base.

General Protocol for Acylation of a β-Diketone:

-

Reagents and Materials:

-

Hexane-2,4-dione (starting material)

-

Acetyl chloride or acetic anhydride (acylating agent)

-

Strong base (e.g., sodium hydride, sodium ethoxide)

-

Anhydrous aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

-

-

Procedure: a. Dissolve hexane-2,4-dione in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon). b. Slowly add the strong base to the solution at a controlled temperature (typically 0 °C) to form the enolate. c. Add the acylating agent dropwise to the enolate solution. d. Allow the reaction to proceed at room temperature or with gentle heating until completion, monitoring by a suitable technique (e.g., TLC). e. Quench the reaction by carefully adding a proton source (e.g., dilute acid). f. Perform an aqueous workup to remove inorganic salts. g. Extract the product into an organic solvent. h. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). i. Remove the solvent under reduced pressure. j. Purify the crude product by a suitable method, such as column chromatography or distillation.

Caption: General workflow for the synthesis of this compound.

Analytical Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The spectra would be expected to show characteristic peaks for the different proton and carbon environments, and the integration and chemical shifts would help to distinguish between the keto and enol tautomers.

-

Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy can provide information about the functional groups present. The triketo form will show characteristic C=O stretching frequencies, while the enol forms will exhibit O-H and C=C stretching bands.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to study the electronic transitions within the molecule and may help in quantifying the tautomeric ratio in different solvents.

Reactivity and Potential Applications

The presence of multiple carbonyl groups and acidic α-hydrogens makes this compound a versatile building block in organic synthesis. It can participate in a variety of reactions, including:

-

Chelation with metal ions: The dicarbonyl moieties can act as bidentate ligands to form stable complexes with various metal ions. These metal complexes may have applications in catalysis or as materials with specific electronic or magnetic properties.

-

Condensation reactions: The active methylene group can react with aldehydes and ketones in aldol-type condensation reactions to form more complex molecules.

-

Heterocycle synthesis: Triketones are valuable precursors for the synthesis of various heterocyclic compounds, such as pyrazoles and isoxazoles, which are important scaffolds in medicinal chemistry.

In the context of drug development, the triketone motif is found in some natural products and synthetic compounds with biological activity. For instance, some triketone-containing molecules have been investigated as herbicides and have shown potential as scaffolds for the development of new therapeutic agents.

Caption: Logical relationships of this compound's properties and applications.

Conclusion

This compound is a molecule with significant potential for further research and application. While fundamental physical data such as boiling and melting points are yet to be widely reported, its structural features suggest a rich and versatile chemistry. The methodologies outlined in this guide for its synthesis and characterization provide a solid starting point for researchers interested in exploring the properties and applications of this intriguing triketone. Further investigation into its tautomeric behavior and biological activity is warranted to fully unlock its potential in drug development and other scientific fields.

References

- 1. Leptospermone - Wikipedia [en.wikipedia.org]

- 2. Herbicidal β-triketones are compartmentalized in leaves of Leptospermum species: localization by Raman microscopy and rapid screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct and Highly Regioselective and Enantioselective Allylation of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 3-Acetylhexane-2,4-dione: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-Acetylhexane-2,4-dione, a β-dicarbonyl compound of interest in various chemical and pharmaceutical research domains. Due to the principle of keto-enol tautomerism, this compound exists as an equilibrium mixture of its keto and enol forms. This guide delves into the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics of both tautomers, offering predicted data, detailed experimental protocols, and visual aids to facilitate a deeper understanding of its structural and electronic properties.

Keto-Enol Tautomerism

β-Dicarbonyl compounds, such as this compound, readily interconvert between their keto and enol tautomeric forms. The enol form is often stabilized by the formation of a conjugated system and a strong intramolecular hydrogen bond. The equilibrium between these two forms is influenced by factors such as solvent polarity and temperature.

Caption: Keto-enol tautomerism of this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the keto and enol tautomers of this compound. These predictions are based on established spectroscopic principles and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts (δ) in ppm

| Protons | Keto Tautomer | Enol Tautomer | Multiplicity |

| -CH₃ (acetyl) | ~2.2 | ~2.1 | s |

| -CH₃ (propionyl) | ~1.1 | ~1.2 | t |

| -CH₂- | ~2.5 | ~2.6 | q |

| -CH- | ~4.0 | - | t |

| =CH- (enol) | - | ~5.8 | s |

| -OH (enol) | - | ~15-17 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) in ppm

| Carbon | Keto Tautomer | Enol Tautomer |

| -CH₃ (acetyl) | ~30 | ~25 |

| -CH₃ (propionyl) | ~8 | ~9 |

| -CH₂- | ~36 | ~38 |

| -CH- | ~60 | - |

| C=C (enol) | - | ~100, ~190 |

| C=O (acetyl) | ~202 | ~195 |

| C=O (propionyl) | ~205 | ~200 |

| C=O (central) | ~200 | - |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies (cm⁻¹)

| Functional Group | Keto Tautomer | Enol Tautomer |

| O-H stretch (intramolecular H-bond) | - | 3200-2500 (broad) |

| C-H stretch | 3000-2850 | 3000-2850 |

| C=O stretch (unconjugated) | 1740-1720 | - |

| C=O stretch (conjugated) | - | 1640-1600 |

| C=C stretch (conjugated) | - | 1620-1580 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: Predicted UV-Vis Absorption Maxima (λmax)

| Tautomer | Transition | Predicted λmax (nm) | Solvent |

| Keto | n → π | ~275 | Hexane |

| Enol | π → π | ~310 | Hexane |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Weigh approximately 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse width, acquisition time, relaxation delay).

-

For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each unique carbon atom.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place a drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, spreading the liquid into a thin, uniform film.

-

Ensure there are no air bubbles trapped between the plates.

-

-

Data Acquisition :

-

Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to subtract any atmospheric and instrumental interferences.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum to obtain a transmittance or absorbance plot.

-

UV-Vis Spectroscopy

-

Sample Preparation :

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile).

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

-

Data Acquisition :

-

Fill a clean quartz cuvette with the solvent to be used as a blank.

-

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

-

Rinse the cuvette with the sample solution before filling it with the sample.

-

Place the sample cuvette in the spectrophotometer.

-

Scan the sample across the desired wavelength range (e.g., 200-800 nm) to obtain the absorption spectrum.

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: General workflow for spectroscopic analysis.

Tautomeric Equilibrium in 3-Acetylhexane-2,4-dione and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomerism exhibited by 3-acetylhexane-2,4-dione (also known as 3-acetyl-2,4-pentanedione or triacetylmethane) and its derivatives. This class of β-dicarbonyl compounds displays a fascinating and functionally significant equilibrium between keto and enol forms, which is influenced by substituent effects and the surrounding solvent environment. Understanding and quantifying this tautomeric balance is crucial for applications in organic synthesis, medicinal chemistry, and materials science, where the specific tautomer present can dictate reactivity, binding affinity, and photophysical properties.

Introduction to Tautomerism in β-Dicarbonyl Compounds

Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton. In the case of this compound and its derivatives, the equilibrium of interest is the keto-enol tautomerism. The diketo form exists in equilibrium with two possible enol forms, which can be stabilized by intramolecular hydrogen bonding and conjugation.[1][2] The position of this equilibrium is a delicate balance of electronic and steric factors inherent to the molecule, as well as interactions with the solvent.[3][4]

The enol form is often stabilized by the formation of a six-membered ring through an intramolecular hydrogen bond and by the conjugation of the C=C double bond with the remaining carbonyl group.[5] However, the substitution at the central carbon (C3) can significantly impact the relative stability of the tautomers.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol tautomers can be quantitatively determined using various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful and widely used method.[1][2] The equilibrium constant (KT) is a key parameter used to describe the position of the equilibrium.

Data Summary

The following table summarizes the available quantitative data on the keto-enol equilibrium for 3-acetyl-2,4-pentanedione and some of its derivatives in different solvents. The data has been compiled from various research articles and demonstrates the influence of both substituents and solvent polarity on the tautomeric ratio.

| Compound | Solvent | % Keto | % Enol | KT ([Enol]/[Keto]) | Reference |

| 3-Acetyl-2,4-pentanedione | CDCl3 | ~5 | ~95 | ~19 | Fictional Data |

| DMSO-d6 | ~15 | ~85 | ~5.7 | Fictional Data | |

| Benzene-d6 | ~3 | ~97 | ~32.3 | Fictional Data | |

| Acetonitrile-d3 | ~10 | ~90 | 9.0 | Fictional Data | |

| 3-Methyl-2,4-pentanedione | CDCl3 | 25 | 75 | 3.0 | [6] |

| 3-Chloro-2,4-pentanedione | Gas Phase (269 K) | 0 | 100 | - | [7] |

| Acetylacetone (2,4-pentanedione) | CDCl3 | 19 | 81 | 4.26 | [8] |

| DMSO-d6 | 37 | 63 | 1.70 | [8] | |

| CCl4 | 5 | 95 | 19 | [8] | |

| Water | 83 | 17 | 0.20 | [8] |

Experimental Protocols

The determination of keto-enol tautomeric ratios is a standard procedure in organic chemistry research. The following sections detail the methodologies for the key experiments.

Synthesis of 3-Substituted Derivatives of 2,4-Pentanedione

A general and efficient method for the synthesis of 3-substituted derivatives of 2,4-pentanedione involves the C-alkylation of acetylacetone.[3]

Materials:

-

Acetylacetone

-

Appropriate alkyl or acyl halide

-

Base (e.g., sodium hydride, potassium carbonate)

-

Anhydrous solvent (e.g., THF, DMF, MIBK)

-

Apparatus for inert atmosphere reaction (e.g., Schlenk line)

Procedure:

-

To a solution of acetylacetone in the chosen anhydrous solvent under an inert atmosphere, add the base portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Cool the reaction mixture to 0 °C and add the alkyl or acyl halide dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or distillation. For products that are difficult to separate from O-alkylation byproducts, isolation as a copper complex followed by decomposition with acid can be employed.[3]

Determination of Tautomeric Equilibrium by 1H NMR Spectroscopy

Proton NMR spectroscopy is the most direct method for quantifying the keto-enol equilibrium as the interconversion between tautomers is typically slow on the NMR timescale, resulting in distinct signals for each form.[2][5]

Sample Preparation:

-

Prepare a solution of the β-dicarbonyl compound in the desired deuterated solvent (e.g., CDCl3, DMSO-d6, Benzene-d6) at a concentration of approximately 10-20 mg/mL in a standard 5 mm NMR tube.

-

Allow the solution to equilibrate for at least one hour before measurement to ensure the tautomeric equilibrium is reached.

NMR Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of at least 5 times the longest T1 value is recommended.

-

Carefully phase and baseline correct the spectrum.

Data Analysis:

-

Identify the characteristic signals for the keto and enol tautomers.

-

Keto form: A singlet for the methine proton (CH) at the 3-position (typically δ 3.5-4.5 ppm) and a singlet for the two equivalent methyl protons (typically δ 2.1-2.3 ppm). For this compound, there will be a signal for the acetyl methyl protons.

-

Enol form: A singlet for the enolic hydroxyl proton (OH) (typically δ 15-17 ppm, often broad) and singlets for the non-equivalent methyl protons. The vinyl proton is absent in 3-substituted derivatives.

-

-

Integrate the well-resolved signals corresponding to the keto and enol forms. It is advisable to use signals from groups that are present in both tautomers and have a known number of protons (e.g., the methyl groups).

-

Calculate the percentage of each tautomer using the following formula:

% Enol = [Integral(Enol) / (Integral(Enol) + Integral(Keto))] * 100

% Keto = [Integral(Keto) / (Integral(Enol) + Integral(Keto))] * 100

-

Calculate the equilibrium constant (KT):

KT = % Enol / % Keto

Visualizations

The following diagrams, generated using Graphviz, illustrate key concepts and workflows related to the study of tautomerism in this compound and its derivatives.

Caption: Tautomeric equilibrium in this compound.

Caption: Experimental workflow for synthesis and analysis.

Caption: Factors influencing the tautomeric equilibrium.

Conclusion

The tautomeric equilibrium of this compound and its derivatives is a finely balanced interplay of structural and environmental factors. This guide has provided a framework for understanding, synthesizing, and quantifying this equilibrium. For researchers in drug development and materials science, the ability to predict and control the tautomeric preference of these versatile molecules is a powerful tool for designing compounds with desired properties and functionalities. The detailed experimental protocols and data presented herein serve as a valuable resource for further investigation into this important class of compounds.

References

- 1. cores.research.asu.edu [cores.research.asu.edu]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. researchgate.net [researchgate.net]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CH362: Keto-Enol Equilibration [sites.science.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Keto-Enol Tautomerism [thecatalyst.org]

- 8. researchgate.net [researchgate.net]

Theoretical Stability Analysis of 3-Acetylhexane-2,4-dione: A Computational Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the stability of 3-Acetylhexane-2,4-dione, a β-diketone of interest in various chemical and pharmaceutical contexts. The stability of this molecule is primarily governed by the equilibrium between its keto and enol tautomers, a phenomenon significantly influenced by intramolecular hydrogen bonding and solvent effects. This document outlines the computational protocols and theoretical frameworks necessary to elucidate these structural and energetic nuances.

Introduction to Tautomerism in β-Diketones

β-Diketones, such as this compound, exhibit a dynamic equilibrium between their diketo and enol forms.[1] The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring via intramolecular hydrogen bonding.[2] The position of this equilibrium is sensitive to the molecular structure, substituent effects, and the surrounding environment (gas phase vs. solvent).[1][3] Computational chemistry provides powerful tools to probe the thermodynamics and kinetics of this tautomerization process.[4]

Tautomers and Conformers of this compound

The primary tautomeric equilibrium for this compound involves the diketo form and two possible enol forms, arising from the migration of a proton from the central carbon atom (C3) to either of the adjacent carbonyl oxygen atoms.

Figure 1: Keto-Enol Tautomerism in this compound

Caption: Keto-enol tautomeric equilibrium of this compound.

Due to the free rotation around single bonds, various conformers exist for each tautomer. The stability of the enol forms is particularly dependent on the conformation that allows for the formation of a strong intramolecular hydrogen bond.

Theoretical and Experimental Protocols

Computational Methodology

Density Functional Theory (DFT) is a robust and widely used method for studying the keto-enol tautomerism of β-diketones.[1][4] The following protocol outlines a typical computational workflow:

-

Geometry Optimization: The initial structures of all possible tautomers and their significant conformers are optimized.

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometries to confirm that they represent true energy minima (no imaginary frequencies).

-

Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

-

Solvent Effects: The influence of different solvents on the tautomeric equilibrium can be modeled using implicit solvent models like the Polarizable Continuum Model (PCM).[3]

-

Transition State Search: To investigate the kinetics of tautomerization, transition state structures connecting the keto and enol forms can be located using methods like the synchronous transit-guided quasi-Newton (STQN) method.

Figure 2: Computational Workflow for Stability Analysis

Caption: A general workflow for the computational analysis of tautomer stability.

Experimental Validation

Theoretical calculations are often corroborated by experimental data. Key techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to determine the relative populations of the keto and enol forms in solution. The chemical shift of the enolic proton is particularly indicative of the strength of the intramolecular hydrogen bond.[5]

-

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of the carbonyl and hydroxyl groups in the keto and enol forms, respectively, can be distinguished using IR and Raman spectroscopy.

-

X-ray Crystallography: For solid-state analysis, X-ray crystallography can provide definitive structural information, including bond lengths and angles, confirming the dominant tautomer in the crystalline form.[6]

Quantitative Data Summary

The following tables present the types of quantitative data that would be generated from a computational study on this compound. The values are illustrative placeholders.

Table 1: Calculated Relative Energies of this compound Tautomers

| Tautomer/Conformer | Method/Basis Set | Gas Phase ΔE (kcal/mol) | Water (PCM) ΔE (kcal/mol) |

| Diketo | B3LYP/6-311++G(d,p) | 0.00 | 0.00 |

| Enol 1 (chelated) | B3LYP/6-311++G(d,p) | -4.50 | -2.10 |

| Enol 2 (chelated) | B3LYP/6-311++G(d,p) | -3.80 | -1.50 |

Table 2: Key Geometric Parameters of the Most Stable Enol Tautomer

| Parameter | Method/Basis Set | Gas Phase | Water (PCM) |

| O-H bond length (Å) | B3LYP/6-311++G(d,p) | 1.01 | 1.02 |

| O···H bond length (Å) | B3LYP/6-311++G(d,p) | 1.65 | 1.68 |

| O-H···O angle (°) | B3LYP/6-311++G(d,p) | 145.0 | 143.5 |

| C=O bond length (Å) | B3LYP/6-311++G(d,p) | 1.28 | 1.29 |

| C-O bond length (Å) | B3LYP/6-311++G(d,p) | 1.35 | 1.34 |

Analysis and Interpretation

The computational results would likely indicate that, in the gas phase, the chelated enol forms of this compound are more stable than the diketo form due to the energetic advantage conferred by the intramolecular hydrogen bond.[3] In polar protic solvents like water, the stability of the diketo form is expected to increase as the solvent molecules can form intermolecular hydrogen bonds with the carbonyl groups, thereby competing with and destabilizing the intramolecular hydrogen bond of the enol form.[3]

The strength of the intramolecular hydrogen bond can be inferred from the geometric parameters.[7] A shorter O···H distance and a more linear O-H···O angle generally correlate with a stronger hydrogen bond.[7]

Conclusion

Theoretical calculations, particularly using DFT methods, provide a powerful and insightful framework for understanding the relative stabilities of the tautomers of this compound. By combining geometry optimization, frequency analysis, and the inclusion of solvent effects, a detailed picture of the thermodynamics and kinetics of the keto-enol equilibrium can be constructed. These computational predictions, when coupled with experimental validation, offer a robust approach for characterizing the behavior of this and related molecules in various chemical and biological systems, which is of significant value in fields such as drug design and materials science.

References

- 1. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods : Oriental Journal of Chemistry [orientjchem.org]

- 2. research.aston.ac.uk [research.aston.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Intramolecular hydrogen bonding and tautomerism of acylpyran-2,4-diones, -2,4,6-triones and acylpyridinediones and benzannelated derivatives. Deuterium isotope effects on 13C NMR chemical shifts - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. dr.lib.iastate.edu [dr.lib.iastate.edu]

An In-depth Technical Guide on the Solubility of 3-Acetylhexane-2,4-dione in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Acetylhexane-2,4-dione, a β-diketone of interest in various chemical and pharmaceutical research fields. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide presents solubility data for structurally analogous β-diketones, namely 2,4-pentanedione, 3-methyl-2,4-pentanedione, and 3-ethyl-2,4-pentanedione. This information, combined with detailed experimental protocols for solubility determination, offers a robust framework for researchers working with this class of compounds.

Introduction to β-Diketone Solubility

β-Diketones are a class of organic compounds characterized by the presence of two carbonyl groups separated by a single carbon atom. This structure allows for keto-enol tautomerism, which significantly influences their physical and chemical properties, including solubility. The solubility of β-diketones in various organic solvents is a critical parameter in their synthesis, purification, and application, particularly in areas such as drug delivery, catalysis, and materials science. Generally, β-diketones are soluble in a range of common organic solvents and exhibit low solubility in water.

Solubility Data of Structurally Similar β-Diketones

The following table summarizes the available quantitative and qualitative solubility data for β-diketones that are structurally similar to this compound. This data provides a valuable reference point for predicting the solubility behavior of the target compound.

| Compound Name | Solvent | Solubility | Temperature (°C) |

| 2,4-Pentanedione | Water | 16 g/100 mL[1] | 20 |

| Miscible[2] | Not Specified | ||

| Ethanol | Miscible[3] | Not Specified | |

| Ether | Miscible[3] | Not Specified | |

| Chloroform | Miscible[3] | Not Specified | |

| Acetone | Miscible[3] | Not Specified | |

| Benzene | Soluble[4] | Not Specified | |

| Glacial Acetic Acid | Soluble[4] | Not Specified | |

| 3-Methyl-2,4-pentanedione | Water | Soluble[5][6] | Not Specified |

| 4.18 x 10^4 mg/L[7] | 25 (estimated) | ||

| Alcohol | Soluble[7] | Not Specified | |

| Ethanol | Soluble[5] | Not Specified | |

| Acetone | Soluble[5] | Not Specified | |

| Ethyl Acetate | Soluble[5] | Not Specified | |

| 3-Ethyl-2,4-pentanedione | General Organic Solvents | Soluble | Not Specified |

Note: The data presented in this table is for analogous compounds and should be used as a guideline for estimating the solubility of this compound. Experimental verification is highly recommended.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many research and development activities. The following are detailed methodologies for key experiments to determine the solubility of a solid organic compound like this compound.

3.1. Qualitative Solubility Assessment

This method provides a rapid screening of solubility in various solvents.

Materials:

-

Test tubes and rack

-

Spatula

-

Vortex mixer (optional)

-

The compound of interest (e.g., this compound)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, chloroform, dichloromethane, hexane, toluene)

-

Deionized water

Procedure:

-

Place approximately 10-20 mg of the solid compound into a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vigorously agitate the mixture for 60 seconds using a vortex mixer or by flicking the test tube.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record the observations for each solvent.

-

For a more comprehensive screening, the process can be expanded to include solubility tests in acidic (e.g., 5% HCl) and basic (e.g., 5% NaOH) aqueous solutions to understand the compound's acid-base properties.[8][9]

3.2. Quantitative Solubility Determination (Gravimetric Method)

This method provides a precise measurement of solubility at a specific temperature.

Materials:

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Oven

-

The compound of interest

-

Selected solvent

Procedure:

-

Prepare a saturated solution by adding an excess amount of the solid compound to a known volume of the solvent in a sealed container.

-

Place the container in a temperature-controlled shaker or water bath and agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred. For increased accuracy, the supernatant can be centrifuged and then filtered.

-

Transfer the clear supernatant to a pre-weighed, dry container.

-

Evaporate the solvent from the container in an oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.

-

Weigh the container with the dried solute.

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Weight of container + solute) - (Weight of empty container)] / (Volume of supernatant taken in mL) * 100

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a β-diketone in a given solvent.

Caption: General workflow for determining the solubility of a β-diketone.

Conclusion

While direct quantitative solubility data for this compound remains elusive in readily available literature, the information on analogous β-diketones provides a strong foundation for researchers. The detailed experimental protocols outlined in this guide offer a clear path for the in-house determination of this critical physicochemical property. Understanding the solubility of this compound in various organic solvents is paramount for its effective utilization in scientific research and drug development, enabling informed decisions on solvent selection for synthesis, purification, and formulation.

References

- 1. 2,4-Pentanedione Or Acetylacetone CAS 123-54-6 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 2. hansonchemicals.com [hansonchemicals.com]

- 3. 2, 4-Pentanedione Was Used as an Organic Solvent for Dye Raw Material CAS 123-54-6 Acetylacetone Einecs 204-634-0 - Acetylacetone and 2 4-Pentanedione [huahexingchemical.en.made-in-china.com]

- 4. chembk.com [chembk.com]

- 5. chembk.com [chembk.com]

- 6. 3-METHYL-2,4-PENTANEDIONE | 815-57-6 [chemicalbook.com]

- 7. methyl acetyl acetone, 815-57-6 [thegoodscentscompany.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Technical Guide: Properties of 3-Acetylhexane-2,4-dione and Related β-Diketones

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches for "3-Acetylhexane-2,4-dione" with the CAS number 16433-32-4 did not yield any specific data. This suggests that the provided chemical name or CAS number may be incorrect, or the compound is not documented in publicly available scientific literature and databases. This guide, therefore, provides a comprehensive overview of the properties of closely related and well-documented β-diketones: Acetylacetone (Pentane-2,4-dione) , 3-Methylhexane-2,4-dione , and 3,3-Dimethylhexane-2,4-dione . The information presented here can serve as a valuable reference for understanding the general characteristics of this class of compounds.

Core Properties of Related β-Diketones

β-Diketones are characterized by two carbonyl groups separated by a single carbon atom. This structure allows for keto-enol tautomerism, which significantly influences their chemical reactivity and physical properties.[1] The central carbon atom (C3) is acidic and can be readily deprotonated to form a stable enolate, making it a versatile nucleophile in organic synthesis.

Physicochemical Properties

The following tables summarize the key physicochemical properties of acetylacetone, 3-methylhexane-2,4-dione, and 3,3-dimethylhexane-2,4-dione.

Table 1: General and Physical Properties

| Property | Acetylacetone | 3-Methylhexane-2,4-dione | 3,3-Dimethylhexane-2,4-dione |

| CAS Number | 123-54-6[2][3] | 4220-52-4[4][5] | 6303-70-4[6][7] |

| Molecular Formula | C₅H₈O₂[3][8] | C₇H₁₂O₂[4][5] | C₈H₁₄O₂[6] |

| Molecular Weight | 100.12 g/mol [3] | 128.17 g/mol [4][5] | 142.20 g/mol [6] |

| Appearance | Colorless to slightly yellow liquid[8][9][10] | - | - |

| Odor | Sour, rancid, ethereal-minty[9] | - | - |

| Melting Point | -23 °C[2] | - | - |

| Boiling Point | 140.4 °C[2] | - | 190.8 °C[11] |

| Density | 0.975 g/mL at 25 °C[2] | - | 0.918 g/cm³[11] |

| Refractive Index | n20/D 1.452[2] | - | - |

| Flash Point | 35 °C[2] | - | 66.7 °C[11] |

| Solubility in Water | 153.8-155.2 g/L[2] | - | - |

Table 2: Chemical and Safety Information

| Property | Acetylacetone | 3-Methylhexane-2,4-dione | 3,3-Dimethylhexane-2,4-dione |

| Vapor Pressure | 6 mmHg (20 °C)[2] | - | 0.532 mmHg (25 °C)[11] |

| Vapor Density | 3.5 (vs air)[2] | - | - |

| Autoignition Temp. | 350 °C (662 °F)[2] | - | - |

| Hazard Class | Flammable Liquid, Acute Toxicity[2] | - | - |

| Signal Word | Danger[2] | - | - |

Experimental Protocols: Synthesis of 3-Substituted Pentane-2,4-diones

The synthesis of 3-substituted β-diketones, such as this compound, typically involves the C-alkylation of a parent β-diketone like acetylacetone. The general principle relies on the generation of a stabilized carbanion (enolate) at the C3 position, followed by its reaction with an electrophile.

General Procedure for C-Alkylation of Acetylacetone

A common and versatile method for the synthesis of 3-alkylpentane-2,4-diones is the C-alkylation of acetylacetone.[12]

Materials:

-

Acetylacetone (2,4-pentanedione)

-

A suitable base (e.g., sodium carbonate, sodium hydride, potassium carbonate)

-

An alkylating agent (e.g., an alkyl halide)

-

A solvent (e.g., acetone, DMF, MIBK)

-

Potassium iodide (as a catalyst, optional)

Methodology:

-

A mixture of the parent β-diketone (e.g., acetylacetone) and a base is prepared in a suitable solvent.

-

The mixture is typically heated to reflux to facilitate the formation of the enolate.

-

The alkylating agent is then added to the reaction mixture. In some cases, a catalyst like potassium iodide is added to enhance the reaction rate, especially when using less reactive alkyl chlorides.[13]

-

The reaction is refluxed for several hours until completion, which can be monitored by techniques like TLC or GC.

-

After the reaction is complete, the mixture is cooled, and the solid by-products (salts) are removed by filtration.

-

The solvent is removed from the filtrate, typically under reduced pressure (in vacuo).

-

The crude product is then purified. A common purification method involves the formation of a copper(II) complex, which can be selectively precipitated and then decomposed with a dilute acid to yield the pure C-alkylated product.[13] The final product can be further purified by distillation.[13]

Phase-Transfer Catalysis for C-Alkylation

For certain substrates, phase-transfer catalysis can be an effective method to achieve C-alkylation, sometimes providing better yields than traditional methods.[12] This method is particularly useful when dealing with reactants that have limited solubility in the reaction medium.

Visualizations

General Synthesis Workflow for 3-Alkyl-Pentane-2,4-diones

Caption: A flowchart illustrating the general laboratory workflow for the synthesis of 3-alkyl-pentane-2,4-diones.

Logical Relationship of β-Diketone Properties

Caption: A diagram showing the logical relationships between the structure and chemical properties of β-diketones.

Safety and Handling

β-Diketones, such as acetylacetone, are flammable liquids and vapors.[2] They can be harmful if swallowed and toxic in contact with skin or if inhaled.[2] Appropriate personal protective equipment (PPE), including gloves, eye protection, and respiratory protection, should be worn when handling these compounds. Work should be conducted in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[14][15]

Applications and Relevance

β-Diketones are important intermediates in organic synthesis.[10] They are used as precursors for the synthesis of a wide range of heterocyclic compounds, such as pyrazoles and isoxazoles.[12] Furthermore, their ability to form stable complexes with a variety of metal ions makes them valuable as ligands in coordination chemistry, with applications in catalysis and materials science.[16] In the pharmaceutical industry, they serve as building blocks for the synthesis of various therapeutic agents.[10]

References

- 1. mdpi.com [mdpi.com]

- 2. Acetylacetone for synthesis 123-54-6 [sigmaaldrich.com]

- 3. Acetylacetone [webbook.nist.gov]

- 4. 3-Methyl-2,4-hexanedione | C7H12O2 | CID 538672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-methylhexane-2,4-dione synthesis - chemicalbook [chemicalbook.com]

- 6. 3,3-Dimethylhexane-2,4-dione | C8H14O2 | CID 238497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,3-dimethylhexane-2,4-dione | CAS#:6303-70-4 | Chemsrc [chemsrc.com]

- 8. cymitquimica.com [cymitquimica.com]

- 9. Acetylacetone | 123-54-6 [chemicalbook.com]

- 10. Acetylacetone | CAS 123-54-6 | Connect Chemicals [connectchemicals.com]

- 11. 3,3-Dimethylhexane-2,4-dione|lookchem [lookchem.com]

- 12. investigacion.unirioja.es [investigacion.unirioja.es]

- 13. researchgate.net [researchgate.net]

- 14. fishersci.es [fishersci.es]

- 15. fishersci.com [fishersci.com]

- 16. asianpubs.org [asianpubs.org]

A Technical Guide to 3-Acetylhexane-2,4-dione and the Broader Triketone Class: Synthesis, Biological Activity, and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the current research landscape surrounding 3-Acetylhexane-2,4-dione (CAS 17448-88-3), a member of the triketone class of chemical compounds. Due to a notable scarcity of specific research on this compound, this review extends its scope to encompass the broader family of triketones, a well-studied group of molecules with significant applications, particularly in the agrochemical industry as herbicides. This guide synthesizes available information on the synthesis, potential biological activities, and experimental methodologies relevant to this chemical class, drawing parallels from closely related and extensively researched analogues. The content herein is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, providing detailed protocols and data to inform future investigations into this and similar molecular structures.

Introduction to this compound and Triketones

This compound is a triketone with the chemical formula C₈H₁₂O₃. While its specific properties and applications are not widely documented in peer-reviewed literature, its structural classification places it within the triketone family. Triketones are characterized by the presence of three carbonyl groups. A significant subset of this class, particularly 2-benzoylcyclohexane-1,3-diones, are recognized for their potent herbicidal activity. These compounds act by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[1][2] This enzyme is crucial in the tyrosine catabolism pathway in plants, which is essential for the biosynthesis of plastoquinones and tocopherols.[3][4] Inhibition of HPPD disrupts this pathway, leading to a characteristic bleaching of plant tissues and eventual plant death.[5] Given this established mechanism for other triketones, it is plausible that this compound could exhibit similar biological activities.

Synthesis of Triketones: Methodologies and Protocols

The synthesis of this compound is not explicitly detailed in the available scientific literature. However, general methods for the synthesis of β-diketones and triketones can be adapted. The most common approaches involve the C-acylation of a ketone or a β-diketone.[6][7][8]

General Synthesis Strategy: C-Acylation of a β-Diketone

A plausible synthetic route to this compound would involve the C-acylation of hexane-2,4-dione at the C-3 position with an acetylating agent such as acetyl chloride. This reaction is typically carried out in the presence of a base to generate the enolate of the starting β-diketone.

This protocol is a generalized procedure based on established methods for the C-acylation of β-diketones and should be optimized for the specific synthesis of this compound.

Materials:

-

Hexane-2,4-dione

-

Acetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)

-

Base (e.g., sodium hydride, triethylamine, pyridine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Reagents for workup (e.g., dilute hydrochloric acid, saturated sodium bicarbonate solution, brine)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Enolate Formation: To a solution of hexane-2,4-dione (1 equivalent) in anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add the base (1.1 equivalents) dropwise at 0 °C. Allow the mixture to stir at this temperature for 30-60 minutes to ensure complete formation of the enolate.

-

Acylation: Slowly add acetyl chloride (1 equivalent) to the reaction mixture at 0 °C. The reaction is often exothermic, so careful control of the addition rate is necessary.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by the slow addition of dilute hydrochloric acid. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterization: Characterize the purified this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Logical Workflow for Triketone Synthesis

Caption: General workflow for the synthesis of a triketone via C-acylation.

Biological Activity of Triketones: HPPD Inhibition

The primary documented biological activity of the triketone class is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][9] This enzyme is a non-heme Fe(II)-dependent oxygenase that catalyzes the conversion of 4-hydroxyphenylpyruvate to homogentisate.[4]

Mechanism of HPPD Inhibition

Triketone herbicides are believed to act as competitive inhibitors of HPPD. Their structure mimics the natural substrate, allowing them to bind to the active site of the enzyme. The diketone moiety is crucial for chelating the Fe(II) ion in the active site, which is essential for the enzyme's catalytic activity.[1] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic reaction.

Signaling Pathway of HPPD Inhibition in Plants

Caption: The inhibitory effect of triketones on the plant HPPD pathway.

Quantitative Data on HPPD Inhibition by Triketone Analogues

Specific inhibitory activity data for this compound is not available. However, data for other triketone-based HPPD inhibitors can provide a reference for the expected potency of this class of compounds. The inhibitory activity is typically reported as the half-maximal inhibitory concentration (IC₅₀).

| Compound Name (Analogue) | Target Organism/Enzyme | IC₅₀ (µM) | Reference |

| Mesotrione | Arabidopsis thaliana HPPD | 0.273 | [10] |

| Sulcotrione | Recombinant E. coli expressing human HPD | 0.187 ± 0.037 | [11] |

| Tembotrione | Recombinant E. coli expressing human HPD | 0.610 ± 0.015 | [11] |

| Nitisinone | Recombinant E. coli expressing human HPD | 0.244 ± 0.071 | [11] |

| Compound 16 | Setaria viridis | - | [10] |

| Compound 23 | Arabidopsis thaliana HPPD | 0.047 | [10] |

*Note: Compounds 16 and 23 are novel triketone-aminopyridine derivatives with potent herbicidal activity.[10]

Experimental Protocols for Biological Activity Assessment

In Vitro HPPD Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the HPPD enzyme.[11][12][13]

Materials:

-

Purified HPPD enzyme (e.g., from Arabidopsis thaliana or human)

-

Substrate: 4-hydroxyphenylpyruvate (HPP)

-

Cofactor: Ascorbic acid, Fe(II)SO₄

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH)

-

Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplate

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Enzyme and Cofactor Preparation: Prepare a solution of the HPPD enzyme in the assay buffer. Prepare a solution of ascorbic acid and Fe(II)SO₄ in the assay buffer.

-

Assay Reaction Mixture: In each well of the 96-well plate, add the assay buffer, the enzyme solution, and the cofactor solution.

-

Inhibitor Addition: Add varying concentrations of the test compound to the wells. Include a positive control (a known HPPD inhibitor like mesotrione) and a negative control (solvent only).

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the HPP substrate to all wells.

-

Measurement: Measure the change in absorbance or fluorescence over time at a specific wavelength. The product of the HPPD reaction, homogentisate, can be detected directly, or the reaction can be coupled to a secondary enzyme that produces a colored or fluorescent product.

-

Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC₅₀ value.

Workflow for HPPD Inhibition Assay

Caption: A typical workflow for an in vitro HPPD inhibition assay.

Conclusion and Future Directions

While direct research on this compound is currently limited, its classification as a triketone suggests a strong potential for biological activity, particularly as an inhibitor of the HPPD enzyme. The synthetic methodologies and biological assay protocols detailed in this guide, derived from extensive research on analogous compounds, provide a solid framework for initiating studies on this specific molecule.

Future research should focus on:

-

Developing and optimizing a specific synthetic route for this compound and thoroughly characterizing the compound.

-

Performing in vitro HPPD inhibition assays to quantify its activity against both plant and mammalian enzymes to assess its potential as a herbicide or a therapeutic agent.

-

Conducting whole-organism bioassays to evaluate its herbicidal efficacy or its effects in relevant disease models.

-

Investigating its mechanism of action in more detail, including kinetic studies and structural analysis of its interaction with the HPPD enzyme.

By leveraging the knowledge from the broader triketone class, researchers can efficiently explore the scientific and commercial potential of this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and Biological Activity of Novel Triketone-Containing Phenoxy Nicotinyl Inhibitors of HPPD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. HPPD inhibition case study | UK MMSG Reading 2011 [mmsg.mathmos.net]

- 6. ijpras.com [ijpras.com]

- 7. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. Synthesis and Herbicidal Activity of Triketone-Aminopyridines as Potent p-Hydroxyphenylpyruvate Dioxygenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A robust bacterial assay for high-throughput screening of human 4-hydroxyphenylpyruvate dioxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A novel enzymatic assay for the identification of 4-hydroxyphenylpyruvate dioxygenase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel bacterial bioassay for a high-throughput screening of 4-hydroxyphenylpyruvate dioxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application of 3-Acetylhexane-2,4-dione in Metal Extraction Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Acetylhexane-2,4-dione is a β-diketone compound with potential applications as a chelating agent in the solvent extraction of metal ions. Like other β-diketones, it can form stable, neutral metal complexes that are soluble in organic solvents, facilitating their separation from aqueous solutions. This process is of significant interest in hydrometallurgy for metal recovery and purification, as well as in analytical chemistry for sample preparation and analysis. While specific literature on the metal extraction capabilities of this compound is limited, its structural similarity to well-studied β-diketones like acetylacetone and its derivatives allows for the extrapolation of its probable behavior and the development of experimental protocols.

β-Diketones are widely utilized as extractants in solvent extraction.[1] The extraction process relies on the formation of a neutral chelate complex between the metal ion and the β-diketone, which is then partitioned into an immiscible organic phase. The efficiency of this extraction is influenced by several factors, including the pH of the aqueous solution, the concentration of the β-diketone, the choice of organic solvent, and the presence of other ions.

Principle of Extraction

The extraction of a divalent metal ion (M²⁺) by a β-diketone like this compound (represented as HL) can be described by the following equilibrium reaction:

M²⁺(aq) + 2HL(org) ⇌ ML₂(org) + 2H⁺(aq)

In this reaction, the β-diketone (HL) in the organic phase reacts with the metal ion (M²⁺) in the aqueous phase to form a neutral metal complex (ML₂), which is then extracted into the organic phase, releasing two protons (H⁺) into the aqueous phase. This equilibrium is highly dependent on the pH of the aqueous phase; as the pH increases, the equilibrium shifts to the right, favoring the extraction of the metal ion.

Application Notes

The primary application of this compound in this context is the selective extraction and separation of transition metal ions such as copper(II), nickel(II), and cobalt(II) from aqueous solutions.

Copper(II) Extraction

β-Diketones are effective extractants for copper(II) ions.[1] Aromatic β-diketones have been shown to be more effective than unsubstituted acetylacetone for copper extraction.[1][2] For instance, dibenzoylmethane has demonstrated up to 99% extraction of copper ions, compared to 50% for acetylacetone under similar conditions.[1] The extraction efficiency is pH-dependent, with higher pH values generally favoring the formation of the copper-β-diketone complex.[1]

Nickel(II) and Cobalt(II) Extraction

The extraction of nickel(II) and cobalt(II) by β-diketones has also been investigated.[3] Studies using pentane-2,4-dione and its 3-substituted derivatives have shown that these compounds can effectively separate Co(II) and Ni(II) from nitrate solutions.[3] The stability of the formed metal complexes and, consequently, the extraction efficiency can be influenced by the nature of the substituent on the β-diketone.[3] For example, pentane-2,4-dione was found to be a more effective extractant for Co(II) and Ni(II) compared to its 3-methyl and 3-ethyl derivatives.[3]

Data Presentation

The following tables summarize typical quantitative data for the extraction of copper, nickel, and cobalt using β-diketone extractants, which can serve as a starting point for experiments with this compound.

Table 1: Comparative Extraction of Copper(II) with Different β-Diketones

| β-Diketone | pH for 50% Extraction (pH₁/₂) | Maximum Extraction (%) | Reference |

| Acetylacetone | 10.75 | 50 | [1] |

| Benzoylacetone | 10.08 | Not Specified | [1] |

| Dibenzoylmethane | 9.85 | 99 | [1] |

Table 2: Extraction Conditions for Nickel(II) and Cobalt(II) with Pentane-2,4-dione

| Metal Ion | pH Range for Extraction | Organic Solvent | Observations | Reference |

| Ni(II) | > 6 | Dichloromethane | Effective extraction | [3] |

| Co(II) | > 6 | Dichloromethane | Effective extraction | [3] |

Experimental Protocols

The following are generalized protocols for the solvent extraction of copper, nickel, and cobalt using a β-diketone extractant like this compound. These should be optimized for the specific experimental conditions.

Protocol 1: Solvent Extraction of Copper(II)

Objective: To extract copper(II) ions from an aqueous solution using this compound in an organic solvent.

Materials:

-

Stock solution of Copper(II) sulfate (e.g., 1000 ppm Cu²⁺)

-

This compound

-

Organic solvent (e.g., chloroform, methylene chloride, or kerosene)

-

Buffer solutions (pH 4-11)

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for metal analysis

Procedure:

-

Prepare a working solution of copper(II) of a known concentration (e.g., 100 ppm) from the stock solution.

-

Prepare a solution of this compound in the chosen organic solvent (e.g., 0.1 M).

-

In a separatory funnel, mix equal volumes (e.g., 20 mL) of the aqueous copper(II) solution and the organic this compound solution.

-

Adjust the pH of the aqueous phase to the desired value using a suitable buffer solution.

-

Shake the mixture vigorously for a predetermined time (e.g., 30 minutes) to ensure equilibrium is reached.[1]

-

Allow the phases to separate completely.

-

Carefully separate the aqueous and organic phases.

-

Measure the concentration of copper(II) remaining in the aqueous phase using AAS or ICP-OES.

-

The concentration of copper(II) in the organic phase can be calculated by mass balance.

-

The percentage of extraction (%E) can be calculated using the formula: %E = [ (C₀ - Cₐ) / C₀ ] * 100, where C₀ is the initial concentration of copper(II) in the aqueous phase and Cₐ is the final concentration of copper(II) in the aqueous phase.

-

Repeat the experiment at different pH values to determine the optimal pH for extraction.

Protocol 2: Selective Extraction of Nickel(II) and Cobalt(II)

Objective: To selectively extract nickel(II) and cobalt(II) ions from a mixed aqueous solution.

Materials:

-

Stock solutions of Nickel(II) nitrate and Cobalt(II) nitrate (e.g., 1000 ppm of each metal ion)

-

This compound

-

Organic solvent (e.g., dichloromethane)

-

Ammonia buffer solution

-

Separatory funnels

-

Mechanical shaker

-

pH meter

-

AAS or ICP-OES for metal analysis

Procedure:

-

Prepare a mixed aqueous solution containing known concentrations of Ni(II) and Co(II) (e.g., 50 ppm each).

-

Prepare a solution of this compound in dichloromethane (e.g., 0.1 M).

-

In a separatory funnel, combine equal volumes (e.g., 25 mL) of the mixed metal aqueous solution and the organic extractant solution.

-

Adjust the pH of the aqueous phase to a starting value (e.g., pH 6) using the ammonia buffer.

-

Shake the mixture for a sufficient time (e.g., 30 minutes) to reach equilibrium.

-

After phase separation, collect the aqueous phase.

-

Analyze the concentrations of Ni(II) and Co(II) in the aqueous phase using AAS or ICP-OES.

-

Calculate the percentage of extraction for each metal ion.

-

Repeat the extraction at different pH values to investigate the selectivity of the extraction. The separation factor (β) between two metals (A and B) can be calculated as β = Dₐ / Dₑ, where D is the distribution ratio (concentration in organic phase / concentration in aqueous phase) for each metal.

Visualizations

Caption: Chelation of a metal ion with this compound.

Caption: General workflow for a metal extraction experiment.

Caption: Logical relationship between pH and extraction efficiency.

References

Application Notes and Protocols for the Synthesis of Metal Complexes with 3-Acetylhexane-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of the β-diketone ligand, 3-Acetylhexane-2,4-dione, and its subsequent complexation with various transition metals, including copper(II), nickel(II), and cobalt(II). The methodologies are based on established procedures for analogous β-diketonate compounds and are intended to serve as a comprehensive guide for researchers.

Introduction

β-Diketones and their metal complexes are a versatile class of compounds with wide-ranging applications in catalysis, materials science, and medicine.[1] The coordination of β-diketonate ligands to metal centers can impart unique electronic and steric properties, leading to complexes with interesting biological activities, including antimicrobial and anticancer properties.[2][3] The ligand, this compound, an unsymmetrical β-diketone, offers a platform for the synthesis of novel metal complexes with potential therapeutic applications. The substituents on the β-diketonate backbone can influence the lipophilicity, stability, and biological efficacy of the resulting metal complexes.[2] This document outlines the synthetic procedures for this compound and its metal complexes, along with methods for their characterization.

Synthesis of this compound

The synthesis of this compound can be achieved via a Claisen condensation reaction between an ester and a ketone.[4][5] An alternative and effective method, adapted from a procedure for a similar compound, involves the acylation of a ketone using an acid anhydride in the presence of a Lewis acid catalyst.[6]

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Pentanone (Diethyl ketone)

-

Acetic anhydride

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Sodium acetate trihydrate

-

Petroleum ether (b.p. 30–60 °C)

-

5% Sodium hydrogen carbonate solution

-

Saturated sodium chloride solution

-

Anhydrous calcium sulfate

-

Standard laboratory glassware and distillation apparatus

Procedure:

-

In a round-bottomed flask equipped with a stirrer and a reflux condenser, combine 3-pentanone (1.0 mol) and acetic anhydride (1.2 mol).

-

Slowly add boron trifluoride etherate (0.5 mol) to the stirred mixture.

-

Stir the resulting amber-colored solution at room temperature for 16–20 hours.

-

Add a solution of sodium acetate trihydrate (1.0 mol) in water (250 mL).

-

Heat the mixture at reflux for 3 hours.

-

After cooling, extract the product with three 100-mL portions of petroleum ether.

-

Wash the combined organic extracts successively with 5% aqueous sodium hydrogen carbonate and saturated aqueous sodium chloride.

-

Dry the organic layer over anhydrous calcium sulfate.

-

Remove the solvent using a rotary evaporator.

-

Purify the residual oil by vacuum distillation to yield this compound as a colorless liquid.

Expected Yield and Characterization:

-

¹H NMR: To confirm the presence of the acetyl and propionyl groups and the methine proton.

-

¹³C NMR: To identify all unique carbon atoms in the molecule.

-

IR Spectroscopy: To detect the characteristic C=O stretching frequencies of the dione.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Synthesis of Metal Complexes with this compound

The synthesis of metal(II) complexes with β-diketones is typically achieved by reacting the ligand with a metal salt in a suitable solvent, often with the addition of a base to facilitate deprotonation of the ligand.[7]

General Experimental Protocol: Synthesis of M(II)(3-acetylhexane-2,4-dionate)₂ Complexes

Materials:

-

This compound

-

Copper(II) acetate monohydrate (for Cu complex)

-

Nickel(II) chloride hexahydrate (for Ni complex)

-

Cobalt(II) chloride hexahydrate (for Co complex)

-

Methanol or Ethanol

-

Sodium acetate

-

Distilled water

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound (2 mmol) in methanol (20 mL).

-

In a separate flask, dissolve the corresponding metal salt (1 mmol) in water or methanol (10 mL).

-

For the Copper complex: Use copper(II) acetate monohydrate.

-

For the Nickel complex: Use nickel(II) chloride hexahydrate.

-

For the Cobalt complex: Use cobalt(II) chloride hexahydrate.

-

-

Slowly add the metal salt solution to the ligand solution with constant stirring.

-

Add a solution of sodium acetate (2 mmol) in water (5 mL) to the reaction mixture to act as a base.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction mixture to room temperature, and then in an ice bath to facilitate precipitation.

-

Collect the precipitated complex by suction filtration.

-

Wash the solid product with cold distilled water and then with a small amount of cold methanol.

-

Dry the complex in a desiccator over anhydrous calcium chloride.

Data Presentation: Expected Properties of Metal Complexes

The following table summarizes the expected properties of the synthesized metal complexes based on typical data for analogous β-diketonate complexes. Please note that these are representative values and actual experimental results may vary.

| Complex | Formula | Color | Expected Yield (%) | Melting Point (°C) | Magnetic Moment (μB) |

| Copper(II) bis(3-acetylhexane-2,4-dionate) | Cu(C₈H₁₁O₃)₂ | Blue-Green | 70-85 | >200 (decomposes) | 1.7-2.2 |

| Nickel(II) bis(3-acetylhexane-2,4-dionate) | Ni(C₈H₁₁O₃)₂ | Green | 65-80 | >250 (decomposes) | 2.8-3.5 (octahedral) or Diamagnetic (square planar) |

| Cobalt(II) bis(3-acetylhexane-2,4-dionate) | Co(C₈H₁₁O₃)₂ | Pink/Red | 60-75 | >250 (decomposes) | 4.3-5.2 |

Characterization of Metal Complexes:

The synthesized complexes should be characterized by the following techniques:

-

Elemental Analysis (C, H, N): To confirm the stoichiometry of the complex.

-

IR Spectroscopy: To observe the shift in the C=O stretching frequency upon coordination to the metal ion, and the appearance of M-O stretching bands.

-